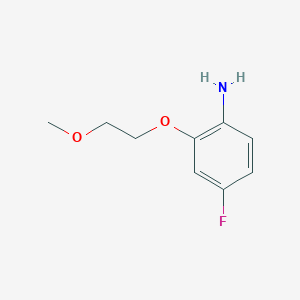

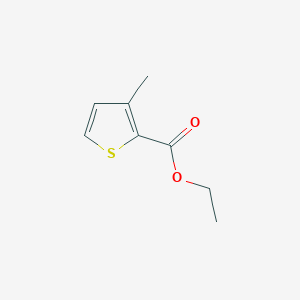

1-(2-Methoxyphenyl)-3-methylpiperazine

Descripción general

Descripción

1-(2-Methoxyphenyl)-3-methylpiperazine is a compound that has been used in various chemical reactions . It has been used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction and to prepare cyclic amine substituted Tröger’s base derivatives .

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-3-methylpiperazine has been used in various chemical reactions. For instance, it has been used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-Methoxyphenyl)-3-methylpiperazine include a boiling point of 130-133°C/0.1mmHg, a melting point of 35-40°C, and a density of 1.095g/mL at 25°C .Aplicaciones Científicas De Investigación

1. Application in Magnetism Research

- Summary of Application : The compound “1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl” is a Blatter radical with a challenging structure-to-magnetism correlation .

- Methods of Application : The study involved DFT calculations and experimental magnetic susceptibility data .

- Results or Outcomes : The experimental magnetic susceptibility data are best interpreted in terms of an alternating antiferromagnetic Heisenberg linear chain model .

2. Application in Stereoselective Organic Synthesis

- Summary of Application : “(S)-1-(2-Methoxyphenyl)ethylamine” plays an important role in stereoselective organic synthesis .

- Methods of Application : They are used directly as resolving agents, building blocks or chiral auxiliaries .

- Results or Outcomes : The compound is soluble in water (22 g/L) and is stored in a cool place, tightly closed in a dry and well-ventilated place .

3. Application in Bioreduction

- Summary of Application : The bioreduction of “1-(3′-bromo-2′-methoxyphenyl)ethanone” offers an attractive method to access this important compound .

- Methods of Application : Through screening the available carbonyl reductases, a carbonyl reductase from Novosphingobium aromaticivorans (CBR) was obtained .

- Results or Outcomes : The CBR could completely convert 100 g/L of the compound to its reduced form .

4. Application in Neuroreceptor Imaging

- Summary of Application : The compound “Macrocyclic Appended 1-(2-methoxyphenyl)piperazine” is used for 5-HT1A Neuroreceptor Imaging .

- Methods of Application : The compound was labeled with GdCl3 and 68GaCl3 to perform MRI (relaxivity studies) and PET respectively .

- Results or Outcomes : The SD (Sprague Dawley) rat brain uptake was 3.91 % ID/g (percentage of the injected dose per gram) at 30 min post injection .

5. Application in Hypertension Treatment

- Summary of Application : Urapidil, a compound synthesized from 1-(2-methoxyphenyl)piperazine, is an important drug for the treatment of essential hypertension and intravenously in hypertensive emergencies .

- Methods of Application : The synthetic route starts with the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb (OTf) 3 in acetonitrile to form the key intermediate .

- Results or Outcomes : The overall yield of this route is about 45% .

6. Application in Organic Synthesis

- Summary of Application : 1-(2-Methoxyphenyl)piperazine can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .

- Methods of Application : It can also be used to prepare cyclic amine substituted Tröger′s base derivatives .

- Results or Outcomes : It can prepare functionalized bis(mercaptoimidazolyl)borates by reacting with the activated ester, [(1-methyl-2-mercaptoimidazol-5-yl)carbonyl]succinimide .

4. Application in Neuroreceptor Imaging

- Summary of Application : The compound “Macrocyclic Appended 1-(2-methoxyphenyl)piperazine” is used for 5-HT1A Neuroreceptor Imaging .

- Methods of Application : The compound was labeled with GdCl3 and 68GaCl3 to perform MRI (relaxivity studies) and PET respectively .

- Results or Outcomes : The SD (Sprague Dawley) rat brain uptake was 3.91 % ID/g (percentage of the injected dose per gram) at 30 min post injection .

5. Application in Hypertension Treatment

- Summary of Application : Urapidil, a compound synthesized from 1-(2-methoxyphenyl)piperazine, is an important drug for the treatment of essential hypertension and intravenously in hypertensive emergencies .

- Methods of Application : The synthetic route starts with the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb (OTf) 3 in acetonitrile to form the key intermediate .

- Results or Outcomes : The overall yield of this route is about 45% .

6. Application in Organic Synthesis

- Summary of Application : 1-(2-Methoxyphenyl)piperazine can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .

- Methods of Application : It can also be used to prepare cyclic amine substituted Tröger′s base derivatives .

- Results or Outcomes : It can prepare functionalized bis(mercaptoimidazolyl)borates by reacting with the activated ester, [(1-methyl-2-mercaptoimidazol-5-yl)carbonyl]succinimide .

Safety And Hazards

The safety data sheet for a similar compound, 4-Fluoro-2-methoxyphenylboronic acid, suggests that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and to keep containers tightly closed in a dry, cool, and well-ventilated place .

Direcciones Futuras

In the field of radiopharmaceuticals, two identical pharmacophores based on 1-(2-methoxyphenyl)piperazine were linked using an aliphatic linker of four carbon atoms to the acyclic chelating agent DTPA and validated as SPECT agent after technetium labeling . This suggests potential future directions in the development of radiopharmaceuticals using 1-(2-Methoxyphenyl)-3-methylpiperazine.

Propiedades

IUPAC Name |

1-(2-methoxyphenyl)-3-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-10-9-14(8-7-13-10)11-5-3-4-6-12(11)15-2/h3-6,10,13H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSAJDLQUVCBSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602375 | |

| Record name | 1-(2-Methoxyphenyl)-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyphenyl)-3-methylpiperazine | |

CAS RN |

52807-17-7 | |

| Record name | 1-(2-Methoxyphenyl)-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)

![4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1319419.png)